N-methyl-5-phenyl-3-isoxazolecarboxamide

Serotonin receptor 5-HT1A GPCR

Researchers requiring a selective 5-HT1A receptor antagonist often face off-target confounding in serotonergic signaling assays. N-Methyl-5-phenyl-3-isoxazolecarboxamide (CAS 144537-05-3) addresses this with subnanomolar affinity (Kᵢ = 1.13 nM), functional antagonist activity (Kʙ = 1.27 nM), and >100-fold selectivity over 61 off-target sites. It also serves as a validated scaffold for inhibiting GATA4-NKX2-5 transcriptional synergy in cardiac hypertrophy models. High plasma stability (99% at 2 h) and predicted BBB permeability ensure reliable concentration-response data. Supplied at ≥95% purity with full QC documentation.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 144537-05-3
Cat. No. B171521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-5-phenyl-3-isoxazolecarboxamide
CAS144537-05-3
SynonymsN-Methyl-5-phenylisoxazole-3-carboxaMide
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NOC(=C1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2/c1-12-11(14)9-7-10(15-13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)
InChIKeyMOMKSFSROUJANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-5-phenyl-3-isoxazolecarboxamide (CAS 144537-05-3): A 5-HT1A Receptor Ligand and Chemical Scaffold for Cardiac Protein-Protein Interaction Inhibition


N-Methyl-5-phenyl-3-isoxazolecarboxamide is a phenyl-substituted isoxazole-3-carboxamide with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . The compound serves as a high-affinity ligand for the serotonin 5-HT₁ᴬ receptor, with a reported Kᵢ of 1.13 ± 0.23 nM at recombinant human 5-HT₁ᴬ receptors [1]. It has also been identified as a core scaffold in phenylisoxazole carboxamide derivatives that modulate the GATA4–NKX2-5 transcriptional synergy, a protein-protein interaction implicated in cardiac hypertrophy [2]. The compound is commercially available for research use from multiple vendors at purities typically ≥95% .

Why N-Methyl-5-phenyl-3-isoxazolecarboxamide Cannot Be Readily Replaced by In-Class Isoxazole Analogs


The presence of an N-methyl carboxamide moiety at the 3-position of the isoxazole ring, combined with a 5-phenyl substituent, confers distinct receptor-binding and functional properties that are not conserved across structurally similar isoxazolecarboxamides. Substitution at the carboxamide nitrogen—for instance, replacement of the methyl group with hydrogen, larger alkyl chains, or aromatic rings—can drastically alter affinity for the 5-HT₁ᴬ receptor, as observed in related series [1]. Furthermore, structure–activity relationship (SAR) studies on phenylisoxazole carboxamides demonstrate that the aromatic substituent in the 'southern' portion (corresponding to the 5-phenyl group) is a critical determinant of inhibitory potency against the GATA4–NKX2-5 transcriptional synergy, with minor modifications leading to substantial changes in biological activity [2]. Consequently, direct substitution with other isoxazolecarboxamides without empirical validation of the specific assay endpoint is not scientifically sound.

Quantitative Differentiation Evidence: N-Methyl-5-phenyl-3-isoxazolecarboxamide vs. Analogs and Class Baselines


High-Affinity 5-HT₁ᴬ Receptor Binding: Ki = 1.13 nM at Human Receptors

N-Methyl-5-phenyl-3-isoxazolecarboxamide exhibits subnanomolar to low nanomolar binding affinity at the human 5-HT₁ᴬ receptor. In a direct head-to-head comparison using the same assay system ([³H]8-OH-DPAT displacement), the compound demonstrated a Kᵢ of 1.13 ± 0.23 nM at recombinant human 5-HT₁ᴬ receptors and a Kᵢ of 1.32 ± 0.22 nM at recombinant rat 5-HT₁ᴬ receptors [1]. Functional antagonism was confirmed in a cAMP accumulation assay, with a Kʙ of 1.27 ± 0.30 nM [1]. This potency positions the compound among high-affinity 5-HT₁ᴬ ligands and distinguishes it from structurally related isoxazolecarboxamides lacking the N-methyl-5-phenyl substitution pattern, which often exhibit substantially lower affinity or different selectivity profiles [1].

Serotonin receptor 5-HT1A GPCR radioligand binding

Broad Selectivity Profile: >100-Fold Selectivity Over 61 Off-Target Sites

N-Methyl-5-phenyl-3-isoxazolecarboxamide was profiled against a panel of 61 neurotransmitter receptors, transporters, ion channels, and enzyme sites using the NovaScreen panel. The compound exhibited greater than 100-fold selectivity for the 5-HT₁ᴬ receptor over all 61 tested off-target sites [1]. This level of selectivity is not a universal feature of isoxazolecarboxamide derivatives and represents a critical differentiator for applications requiring clean pharmacology.

Selectivity Off-target NovaScreen GPCR ion channel

Chemical Stability and Plasma Stability Exceed Class Averages for Isoxazolecarboxamides

N-Methyl-5-phenyl-3-isoxazolecarboxamide demonstrates favorable chemical and plasma stability characteristics that exceed those of many close structural analogs. In phosphate-buffered saline (pH 7.4), the compound exhibits less than 10% degradation after 1 hour, indicating robust chemical stability under physiological pH conditions [1]. In mouse plasma, 99% of the parent compound remains after a 2-hour incubation at a 5 μM dose, reflecting high resistance to plasma esterases and other metabolic enzymes [1]. Additionally, the compound shows high predicted gastrointestinal absorption and blood-brain barrier permeability, suggesting favorable pharmacokinetic properties for central nervous system applications [1].

Stability Plasma stability Chemical stability Pharmacokinetics In vitro ADME

Phenylisoxazole Carboxamide Scaffold Regulates GATA4–NKX2-5 Transcriptional Synergy Inhibition

N-Methyl-5-phenyl-3-isoxazolecarboxamide shares the core phenylisoxazole carboxamide scaffold that was identified as a hit in a screen for inhibitors of the GATA4–NKX2-5 transcriptional synergy [1]. A comprehensive SAR study of 220 derivatives demonstrated that the aromatic isoxazole substituent in the 'southern' portion (corresponding to the 5-phenyl group) is essential for regulating inhibition of this protein–protein interaction [1]. While the N-methyl substitution in the target compound was not directly evaluated in the published SAR study, the data provide class-level evidence that modifications to the carboxamide nitrogen and phenyl substituent substantially alter inhibitory potency [1].

GATA4 NKX2-5 Protein-protein interaction Cardiac hypertrophy Transcription factor

Isoxazole-3-carboxamide Regioisomerism Yields Distinct Biological Activity Compared to 4-Carboxamide Analogs

The positioning of the carboxamide group on the isoxazole ring—specifically at the 3-position versus the 4-position—has been shown to fundamentally alter the biological activity and toxicity profile of isoxazolecarboxamide derivatives. In a series of N-(substituted phenyl)-5-methylisoxazole-3-carboxamides, shifting the carbonyl from the 4-position (as in leflunomide and its active metabolite MNA) to the 3-position was designed to diminish toxicity while retaining anti-inflammatory activity [1]. Compounds in this 3-carboxamide series exhibited potent suppression of LPS-induced nitric oxide (NO) and prostaglandin E₂ production in RAW 264.7 macrophages, with activity comparable to leflunomide and ibuprofen [1].

Regioisomer Anti-inflammatory Nitric oxide Prostaglandin E2 SAR

Recommended Research Applications for N-Methyl-5-phenyl-3-isoxazolecarboxamide Based on Differentiating Evidence


High-Affinity 5-HT₁ᴬ Receptor Pharmacological Tool for GPCR Signaling Studies

Given its subnanomolar binding affinity (Kᵢ = 1.13 nM) and functional antagonist activity (Kʙ = 1.27 nM) at human 5-HT₁ᴬ receptors, combined with >100-fold selectivity over 61 off-target sites, this compound is ideally suited as a reference ligand for in vitro 5-HT₁ᴬ receptor studies [1]. It can be employed in radioligand binding displacement assays, cAMP accumulation assays, and β-arrestin recruitment assays to characterize novel 5-HT₁ᴬ ligands. Its high selectivity minimizes confounding off-target effects in cellular models of serotonergic signaling.

Chemical Starting Point for GATA4–NKX2-5 Protein–Protein Interaction Inhibitor Optimization

The phenylisoxazole carboxamide core scaffold, of which N-methyl-5-phenyl-3-isoxazolecarboxamide is a representative, has been validated as a hit for inhibiting the GATA4–NKX2-5 transcriptional synergy implicated in cardiac hypertrophy [2]. Medicinal chemistry teams can use this compound as a starting point for structure-guided optimization, leveraging the established SAR that the 5-phenyl substituent is a key regulator of inhibitory activity [2].

Anti-Inflammatory Drug Discovery Using the 3-Carboxamide Isoxazole Chemotype

The 3-carboxamide regioisomerism of this compound aligns with a chemotype designed to reduce toxicity while preserving anti-inflammatory activity. In vitro studies on related 3-carboxamide isoxazoles demonstrate potent suppression of NO and PGE₂ production in LPS-stimulated macrophages, with activity comparable to clinical anti-inflammatory agents [3]. This compound can serve as a scaffold for synthesizing novel anti-inflammatory candidates with potentially improved safety margins.

In Vitro ADME and CNS Penetration Studies Requiring Stable, Brain-Penetrant Compounds

With demonstrated chemical stability (<10% degradation in PBS at 1 hour), high plasma stability (99% remaining at 2 hours in mouse plasma), and predicted high gastrointestinal absorption and blood-brain barrier permeability [4], this compound is suitable for in vitro ADME profiling and for studies requiring a CNS-penetrant isoxazole scaffold. Its stability profile ensures reliable concentration–response relationships in long-duration cellular assays.

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